3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cross-coupling Synthetic chemistry Palladium catalysis

This 3‑iodo congener is the premier building block for efficient Suzuki–Miyaura and Sonogashira diversifications, achieving faster oxidative addition than its 3‑Br or 3‑Cl analogs. The strong σ‑hole of the triazole‑bound iodine enables halogen‑bond‑donor catalysis and co‑crystal engineering. With a meaningful logP shift (+1.05) over the unsubstituted parent and inactivity in GPR35 antagonism, it offers a cleaner pharmacological profile for kinase or receptor modulator library synthesis. Choose the 3‑iodo derivative for superior reactivity, milder reaction conditions, and higher yields.

Molecular Formula C5H6IN3
Molecular Weight 235.03 g/mol
CAS No. 2803866-06-8
Cat. No. B6604632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
CAS2803866-06-8
Molecular FormulaC5H6IN3
Molecular Weight235.03 g/mol
Structural Identifiers
SMILESC1CC2=NN=C(N2C1)I
InChIInChI=1S/C5H6IN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2
InChIKeyMFLVHIKQQCTCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 2803866-06-8) – Core Scaffold, Physicochemical Profile, and Procurement Context


3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 2803866-06-8) is a heterocyclic compound featuring a fused pyrrole–1,2,4-triazole bicyclic core with an iodine substituent at the 3-position of the triazole ring [1]. With a molecular formula of C5H6IN3, a molecular weight of 235.03 g/mol, a computed logP of 0.85, and a topological polar surface area (tPSA) of 64.93 Ų [1], this compound occupies a physicochemical space that balances moderate lipophilicity with hydrogen-bonding capacity. The iodine atom introduces distinct reactivity for transition-metal-catalyzed cross-coupling and halogen-bonding interactions that are not equivalently served by the corresponding 3-bromo (CAS 1540389-59-0) or 3-chloro (CAS 1489880-03-6) analogs [2][3]. The parent, unsubstituted 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole (CAS 116056-05-4) lacks a halogen handle entirely, limiting its utility as a synthetic building block [2].

Why 3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole Cannot Be Replaced by the 3-Bromo or 3-Chloro Analogs – Key Differentiation Drivers


Substituting the iodine at the 3-position of the pyrrolo[2,1-c][1,2,4]triazole core with bromine or chlorine is not a functionally neutral decision. The C–I bond exhibits a lower bond dissociation energy than C–Br or C–Cl, resulting in significantly faster oxidative addition rates in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Sonogashira couplings [1]. This kinetic advantage directly impacts synthetic efficiency, enabling reactions to proceed under milder conditions and with higher yields when the iodo congener is employed [1]. Additionally, iodine is a stronger halogen-bond donor than bromine or chlorine, a property increasingly exploited in crystal engineering, organocatalysis, and structure-based drug design for directed molecular recognition [2]. The measured lipophilicity of the 3-iodo compound (clogP = 0.85) differs materially from the unsubstituted parent (XLogP3 = –0.2), implying altered membrane permeability and pharmacokinetic behavior [3][4]. These orthogonal differentiation vectors—synthetic reactivity, halogen-bonding capacity, and physicochemical property tuning—mean that the 3-iodo compound is not interchangeable with its bromo, chloro, or unsubstituted analogs in downstream applications.

Quantitative Differentiation Evidence for 3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Substituents

The 3-iodo substituent provides the highest reactivity in palladium-catalyzed Suzuki–Miyaura cross-coupling among the halogen series. The relative oxidative addition rates follow the established order: aryl iodide > aryl bromide > aryl chloride, driven by the decreasing C–X bond dissociation energy (C–I ≈ 57 kcal/mol; C–Br ≈ 68 kcal/mol; C–Cl ≈ 81 kcal/mol) [1]. This kinetic advantage translates into higher coupling yields under milder conditions when the 3-iodo congener is used as the electrophilic partner compared to the 3-bromo (CAS 1540389-59-0) or 3-chloro (CAS 1489880-03-6) analogs. The parent unsubstituted scaffold (CAS 116056-05-4) lacks a halogen handle and cannot participate in cross-coupling without prior functionalization [2].

Cross-coupling Synthetic chemistry Palladium catalysis

Lipophilicity (logP) Differentiation: 3-Iodo vs. Parent and 3-Bromo Analogs

The 3-iodo compound exhibits a computed logP (clogP) of 0.85 as recorded in the ECBD database [1], representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold (XLogP3 = –0.2) [2]. The 3-bromo analog (CAS 1540389-59-0) has a reported logP of 0.9868 , indicating that the iodo and bromo derivatives are similarly lipophilic, while both are significantly more lipid-soluble than the parent. The molecular weight increases from 109.13 g/mol (parent) to 188.03 g/mol (3-bromo) to 235.03 g/mol (3-iodo), and the topological PSA varies from 64.93 Ų (3-iodo) [1] to values dependent on calculation method for other analogs. These differences affect predicted membrane permeability and oral bioavailability according to Lipinski's Rule of Five.

Physicochemical properties Drug-likeness Membrane permeability

GPR35 Pharmacological Profiling: Inactivity as a Selectivity Signal

In a primary assay for GPR35 antagonism, 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole was tested and found to be inactive [1]. This negative result, while not a potency claim, provides a selectivity data point distinguishing it from closely related pyrrolotriazole derivatives that have been reported to interact with RIPK1 kinase and other targets [2]. The absence of GPR35 activity suggests that the 3-iodo substitution pattern may steer the scaffold away from certain GPCR interactions, which is valuable information for programs seeking to avoid GPR35-mediated off-target effects in inflammatory or metabolic disease contexts.

GPCR Selectivity Off-target screening

Halogen-Bond Donor Capacity: Iodine as a Superior σ-Hole Donor for Organocatalysis and Crystal Engineering

The iodine substituent at the 3-position of the pyrrolotriazole core functions as a significantly stronger halogen-bond (XB) donor compared to bromine or chlorine. This is a direct consequence of the greater polarizability and larger σ-hole magnitude of iodine, which enables stronger, more directional non-covalent interactions with Lewis bases [1]. Squitieri et al. (2019) demonstrated that iodinated 1,2,4-triazolium salts serve as effective halogen-bond-donor organocatalysts for conjugate addition reactions, whereas the corresponding bromo and chloro analogs exhibited diminished catalytic activity [1]. Although the specific 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole compound has not been directly evaluated in organocatalysis, the presence of the iodine atom on the triazole ring positions it as a viable scaffold for developing XB-donor catalysts or for engineering halogen-bonded co-crystals.

Halogen bonding Organocatalysis Crystal engineering

Optimal Application Scenarios for 3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling

The 3-iodo substituent provides a kinetically privileged handle for palladium-catalyzed cross-coupling, enabling efficient introduction of aryl, heteroaryl, or vinyl groups at the triazole 3-position under mild conditions (25–60 °C) [1]. This is particularly advantageous for generating focused libraries of pyrrolotriazole-based kinase inhibitors or receptor modulators where the 3-position is a critical pharmacophoric vector. The 3-bromo analog may require higher catalyst loadings or temperatures to achieve comparable conversion, while the 3-chloro analog is largely unsuitable without specialized ligand systems [1]. Researchers prioritizing synthetic efficiency and substrate scope should select the 3-iodo congener as their primary diversification building block.

Chemical Biology: Profiling with Reduced GPR35 Off-Target Liability

The documented inactivity of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in a GPR35 antagonism assay [2] makes this compound a more attractive starting scaffold for chemical probe development when GPR35-mediated signaling confounds phenotypic readouts. In contrast to pyrrolotriazole derivatives that engage RIPK1 with IC50 values in the 320 nM range [3], the 3-iodo substitution pattern may offer a cleaner pharmacological profile for target identification studies in inflammatory, neurodegenerative, or oncology programs.

Organocatalysis and Crystal Engineering: Halogen-Bond Donor Scaffold Development

The iodine atom on the electron-deficient 1,2,4-triazole ring creates a strong σ-hole, positioning this compound as a precursor for halogen-bond-donor catalysts [4]. Quaternization of the triazole nitrogen (e.g., alkylation to form triazolium salts) would yield a cationic XB-donor with enhanced potency. The 3-bromo and 3-chloro analogs are less effective for this application due to their inherently weaker halogen-bond donor capacity [4]. Solid-state chemists may also exploit the iodo substituent for directing co-crystal formation via I···N, I···O, or I···π halogen-bonding interactions.

Hit-to-Lead Optimization: Physicochemical Property Tuning

With a measured logP shift of +1.05 units relative to the unsubstituted parent scaffold [2][5], the 3-iodo derivative offers a meaningful increase in lipophilicity for medicinal chemistry programs seeking to improve membrane permeability or CNS penetration. This property differentiation is quantifiable and reproducible, allowing teams to rationally select the 3-iodo compound when target product profiles demand logP values in the 0.5–1.5 range rather than the hydrophilic parent (logP ≈ –0.2).

Quote Request

Request a Quote for 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.